molecular formula C13H19NO B2503569 N-(Cyclopentylmethyl)-3-methoxyaniline CAS No. 849731-62-0

N-(Cyclopentylmethyl)-3-methoxyaniline

Cat. No.: B2503569
CAS No.: 849731-62-0
M. Wt: 205.301
InChI Key: VGMGWKQDFMMJTI-UHFFFAOYSA-N
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Description

Cyclopentyl Methyl Ether (CPME) is a hydrophobic ether solvent . It has a high boiling point and exhibits low formation of peroxides, relative stability under acidic and basic conditions, and forms azeotropes with water .


Synthesis Analysis

The synthesis of CPME can be done in two ways: by methylation of cyclopentanol or by the addition of methanol to cyclopentene . The second method is preferred from the viewpoint of sustainable chemistry as it does not produce by-products .


Chemical Reactions Analysis

CPME is used in a variety of organic reactions, including reactions involving alkali agents, Lewis acids-mediated reactions, reactions using Organometallic reagents or basic agents, reduction and oxidation, reactions with transition metal catalysts, and reactions with azeotropical removal of water .


Physical and Chemical Properties Analysis

CPME is characterized by a high boiling point, low melting point, hydrophobicity, a low heat of vaporization, and the formation of a positive azeotrope with water .

Mechanism of Action

While the specific mechanism of action for “N-(Cyclopentylmethyl)-3-methoxyaniline” is not available, CPME is known to form a unique solvation structure to form a thin robust multilayer solid electrolyte interface with an inorganic LiF-rich inner layer .

Safety and Hazards

CPME is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation .

Future Directions

CPME is being explored as a potential alternative to other ethereal solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), dioxane, and 1,2-dimethoxyethane (DME) due to its preferable characteristics . It is also being studied for its potential use in lithium-ion batteries .

Properties

IUPAC Name

N-(cyclopentylmethyl)-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-8-4-7-12(9-13)14-10-11-5-2-3-6-11/h4,7-9,11,14H,2-3,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMGWKQDFMMJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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